molecular formula C9H11ClN2O2 B3073906 2-(4-Amino-2-chlorophenoxy)-N-methylacetamide CAS No. 1018457-66-3

2-(4-Amino-2-chlorophenoxy)-N-methylacetamide

Cat. No. B3073906
CAS RN: 1018457-66-3
M. Wt: 214.65 g/mol
InChI Key: PGPMSRLJYZHSKL-UHFFFAOYSA-N
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Description

2-(4-Amino-2-chlorophenoxy)-N-methylacetamide, or 2-ACM, is a chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 249.5 g/mol and a melting point of 109-110°C. 2-ACM is a versatile compound that can be used for a variety of purposes, including in biochemical and physiological studies.

Scientific Research Applications

Herbicide Detection and Analysis

Research has been conducted to develop methods for detecting and analyzing chlorophenoxy acids, compounds closely related to 2-(4-Amino-2-chlorophenoxy)-N-methylacetamide. These methods are crucial for determining trace levels of such pesticides in environmental samples like ground and drinking water. Techniques involve high-performance liquid chromatography with electrochemical detection, focusing on chlorophenoxy acids such as MCPA, MCPB, 2,4-D, and 2,4,5-T (Wintersteiger, Goger, & Krautgartner, 1999).

Environmental Impact Studies

Studies on the chronic response of organisms like cyanobacteria to chlorophenoxy herbicides, which share a similar structure to 2-(4-Amino-2-chlorophenoxy)-N-methylacetamide, show how these compounds affect growth, metabolite release, and enzyme activities. This research is significant for understanding the ecological impact of these herbicides (Kumar, Amb, & Bora, 2010).

Synthesis and Characterization of Derivatives

Research into the synthesis and characterization of derivatives related to 2-(4-Amino-2-chlorophenoxy)-N-methylacetamide has been conducted. These studies often focus on creating compounds with potential applications in various fields, including as pesticides (Olszewska, Tarasiuk, & Pikus, 2009).

Toxicity and Safety Evaluation

Evaluating the toxicity and safety of compounds structurally similar to 2-(4-Amino-2-chlorophenoxy)-N-methylacetamide is essential for determining their environmental and health impacts. Studies have been done on the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, providing insights into their effects on human health (von Stackelberg, 2013).

Applications in Water Treatment

Research on the degradation of chlorophenoxy herbicides in water treatment processes is critical. Methods like electrochemical degradation using peroxi-coagulation have been explored to remove such compounds from water, demonstrating the potential for treating contaminated water sources (Brillas et al., 2003).

Agricultural Applications and Health Risks

Investigations into the agricultural use of chlorophenoxy herbicides and their associated health risks offer insights into the practical and safety aspects of these compounds. Studies like the evaluation of birth malformations and other adverse outcomes in agricultural regions where these herbicides are used provide valuable data for policy and health risk assessments (Schreinemachers, 2003).

properties

IUPAC Name

2-(4-amino-2-chlorophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPMSRLJYZHSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-2-chlorophenoxy)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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